

Application Notes and Protocols: Co-immunoprecipitation of BCL-2 and BIM with Lacutoclax

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Compound of Interest

Compound Name: **Lacutoclax**

Cat. No.: **B12384848**

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Introduction

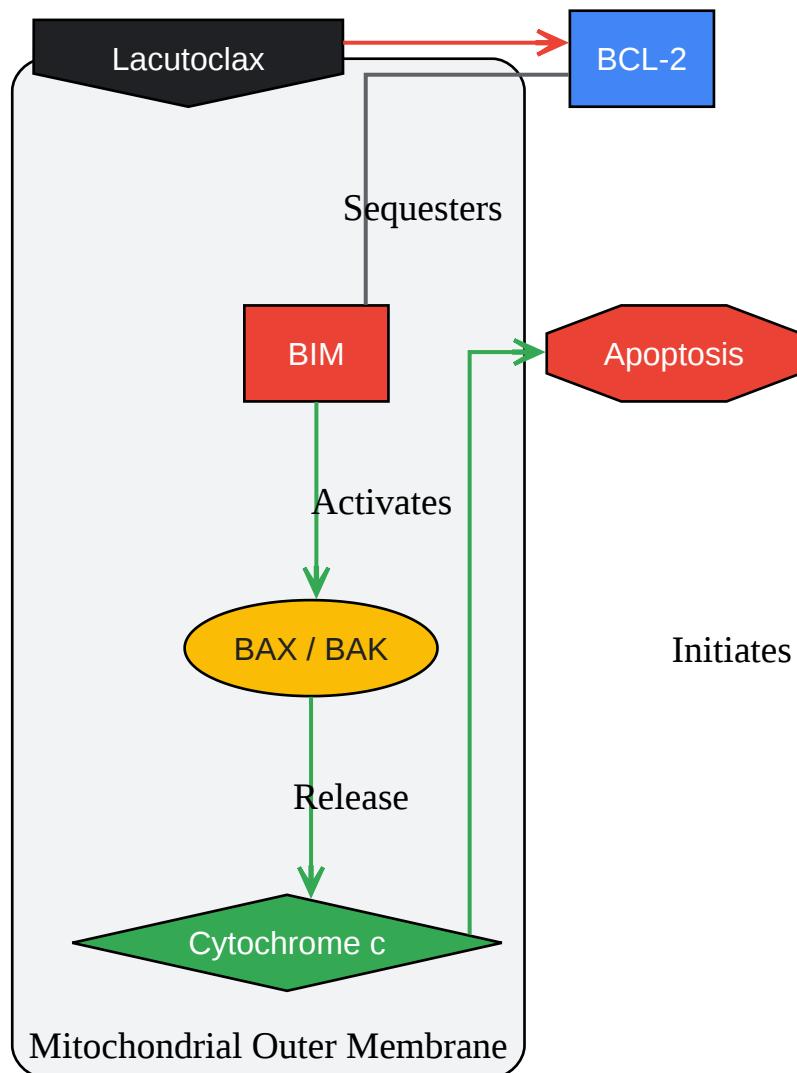
Lacutoclax (also known as LP-118) is a potent and selective small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key anti-apoptotic protein that promotes cell survival by sequestering pro-apoptotic proteins, most notably the BH3-only protein BIM.[1][2][3] Overexpression of BCL-2 is a common feature in various hematological malignancies, contributing to tumor progression and resistance to conventional therapies.[2][4] **Lacutoclax**, as a BH3-mimetic, competitively binds to the BH3-binding groove of BCL-2, displacing BIM and other pro-apoptotic proteins.[1][5] This liberation of BIM allows it to activate the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase-mediated apoptosis.[5][6]

These application notes provide a detailed protocol for demonstrating the disruption of the BCL-2/BIM interaction by **Lacutoclax** using co-immunoprecipitation, a cornerstone technique for studying protein-protein interactions.

Signaling Pathway

The intrinsic apoptosis pathway is tightly regulated by the BCL-2 family of proteins. In cancer cells overexpressing BCL-2, the balance is shifted towards survival. **Lacutoclax** restores the

apoptotic potential by disrupting the inhibitory BCL-2/BIM complex.



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Caption: BCL-2 signaling and **Lacutoclax** mechanism of action.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of **Lacutoclax** and related compounds against BCL-2 family proteins. This data is crucial for understanding the selectivity and potency of **Lacutoclax**.

Compound	Target	IC50 (nM)	Reference
Lacutoclax (LP-118)	BCL-2	0.25	[4]
BCL-XL	3.76	[4]	
MCL-1	>1000	[4]	
Venetoclax	BCL-2	0.34	[4]
BCL-XL	34	[4]	
Navitoclax	BCL-2	0.75	[4]
BCL-XL	0.9	[4]	

Experimental Protocols

Co-immunoprecipitation of BCL-2 and BIM

This protocol details the steps to demonstrate that **Lacutoclax** disrupts the interaction between BCL-2 and BIM in a cellular context.

Workflow Diagram:



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- To cite this document: BenchChem. [Application Notes and Protocols: Co-immunoprecipitation of BCL-2 and BIM with Lacutoclax]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384848#co-immunoprecipitation-of-bcl-2-and-bim-with-lacutoclax]

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